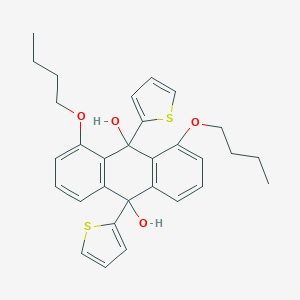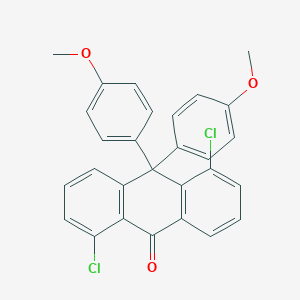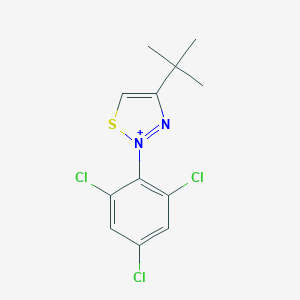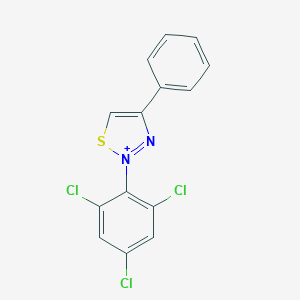![molecular formula C21H20N6O3 B290255 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes.
合成法
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 4-methyl-6-nitroquinazoline, 2-amino-4-methoxybenzoic acid, and phenyl isocyanate. The first step involves the reduction of 4-methyl-6-nitroquinazoline to 4-methyl-6-aminoquinazoline. The second step involves the reaction of 4-methyl-6-aminoquinazoline with 2-amino-4-methoxybenzoic acid to form 2-(6-methoxy-4-methylquinazolin-2-yl)amino)-4-methoxybenzoic acid. The final step involves the reaction of 2-(6-methoxy-4-methylquinazolin-2-yl)amino)-4-methoxybenzoic acid with phenyl isocyanate to form 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide.
科学的研究の応用
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has potential applications in biomedical research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
特性
分子式 |
C21H20N6O3 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20N6O3/c1-12-15-10-14(30-2)8-9-16(15)24-20(22-12)27-21-25-17(11-18(28)26-21)19(29)23-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,23,29)(H2,22,24,25,26,27,28) |
InChIキー |
WJVFNYGIAUKPBZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C=C(C=C2)OC)NC3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)



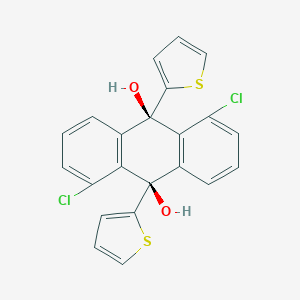
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)


